Cas no 776296-33-4 ((4-fluorophenyl)methyl(pentan-2-yl)amine)

(4-fluorophenyl)methyl(pentan-2-yl)amine structure
776296-33-4 structure
Product Name:(4-fluorophenyl)methyl(pentan-2-yl)amine
CAS No:776296-33-4
MF:C12H18FN
MW:195.276426792145
CID:3373567
PubChem ID:43178707
Update Time:2025-09-28

(4-fluorophenyl)methyl(pentan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • BENZENEMETHANAMINE, 4-FLUORO-N-(1-METHYLBUTYL)-
    • (4-fluorophenyl)methyl(pentan-2-yl)amine
    • N-[(4-fluorophenyl)methyl]pentan-2-amine
    • 776296-33-4
    • F1967-9733
    • N-(4-Fluorobenzyl)pentan-2-amine
    • [(4-fluorophenyl)methyl](pentan-2-yl)amine
    • AKOS017272950
    • AKOS000239587
    • Inchi: 1S/C12H18FN/c1-3-4-10(2)14-9-11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3
    • InChI Key: IOJLZSCXVOBDBT-UHFFFAOYSA-N
    • SMILES: C1(CNC(C)CCC)=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 195.142327740Da
  • Monoisotopic Mass: 195.142327740Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

(4-fluorophenyl)methyl(pentan-2-yl)amine Pricemore >>

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